molecular formula C14H13N5O6S B2734981 3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid CAS No. 898607-73-3

3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid

Katalognummer: B2734981
CAS-Nummer: 898607-73-3
Molekulargewicht: 379.35
InChI-Schlüssel: FVGKABKQZXPXPA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid is a chemical compound supplied for early discovery research. This compound has a molecular formula of C14H13N5O6S and a molecular weight of 379.35 g/mol . It is identified by CAS Number 898607-73-3 . The structural features of this molecule—including a 1,2,4-triazine core, a thioether linkage, and a 4-nitroanilino group—make it a valuable intermediate for researchers in medicinal chemistry and chemical biology. It is particularly useful for investigating structure-activity relationships and as a building block in the synthesis of more complex molecules for biochemical screening . This product is sold on an "as-is" basis. Buyer assumes responsibility for confirming product identity and/or purity. This product is for research purposes only and is not intended for diagnostic or therapeutic use.

Eigenschaften

IUPAC Name

3-[3-[2-(4-nitroanilino)-2-oxoethyl]sulfanyl-5-oxo-4H-1,2,4-triazin-6-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N5O6S/c20-11(15-8-1-3-9(4-2-8)19(24)25)7-26-14-16-13(23)10(17-18-14)5-6-12(21)22/h1-4H,5-7H2,(H,15,20)(H,21,22)(H,16,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVGKABKQZXPXPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN=C(C(=O)N2)CCC(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N5O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 3-(3-((2-((4-nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H21N7O5SC_{23}H_{21}N_{7}O_{5}S, with a molecular weight of approximately 507.5 g/mol. The structural features include a nitrophenyl group, which is known for its ability to enhance pharmacological properties through hydrogen bonding interactions.

PropertyValue
Molecular FormulaC23H21N7O5S
Molecular Weight507.5 g/mol
Structural FeaturesNitrophenyl group

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Compounds with similar structural motifs have been reported to exhibit significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. The presence of the nitrophenyl moiety enhances these effects by facilitating interactions with bacterial cell walls and membranes.
  • Anticancer Properties : The compound's structure suggests potential anticancer activity through inhibition of key enzymes involved in cell proliferation and survival pathways. For example, compounds containing triazole derivatives have shown promise in targeting cancer cells by disrupting their metabolic pathways.
  • Enzyme Inhibition : The compound may act as an inhibitor for various enzymes, including those involved in inflammatory processes and cell signaling pathways. The triazine ring has been linked to anti-inflammatory effects in previous studies.

Biological Activity Studies

Recent studies have evaluated the biological activity of compounds structurally similar to 3-(3-((2-((4-Nitrophenyl)amino)-2-oxoethyl)thio)-5-oxo-4,5-dihydro-1,2,4-triazin-6-yl)propanoic acid . Here are some notable findings:

Antibacterial Activity

A series of derivatives were tested for their antibacterial efficacy using broth dilution methods against various bacterial strains:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEscherichia coli16 µg/mL
3-(3-((2-((4-Nitrophenyl)...Pseudomonas aeruginosa8 µg/mL

These results indicate that the compound exhibits potent antibacterial activity, particularly against Pseudomonas aeruginosa.

Anticancer Activity

The compound was also assessed for its cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)
A549 (Lung Cancer)12.5
MCF7 (Breast Cancer)15.0

The IC50 values suggest that the compound has significant cytotoxicity against these cancer cell lines, indicating its potential as an anticancer agent.

Case Studies

In a recent study published in MDPI, researchers synthesized various derivatives based on the triazine framework and tested their biological activities. One derivative showed an IC50 value lower than that of doxorubicin against A431 cell lines, highlighting its potential as a lead compound for further development in cancer therapy .

Another investigation focused on the interaction of similar compounds with mitochondrial targets, revealing that they could induce apoptosis in cancer cells through mitochondrial permeability transition . This mechanism is crucial for developing new therapeutic strategies targeting cancer metabolism.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features of Triazinone and Related Heterocyclic Derivatives

Compound Name Core Heterocycle Substituent on Amino Group Thioether Side Chain Acidic Moiety Reference
Target Compound 1,2,4-Triazinone 4-Nitrophenyl 2-oxoethylthio Propanoic acid
3-[4-Amino-3-({2-[(3,5-dichlorophenyl)amino]-2-oxoethyl}sulfanyl)-5-oxo-... 1,2,4-Triazinone 3,5-Dichlorophenyl 2-oxoethylthio Propanoic acid
2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(4-isopropylphenyl) 1,2,4-Triazinone 4-Isopropylphenyl 2-oxoethylthio Acetamide (no acid)
3-((5-(4-Nitrobenzylidene)-4-oxo-4,5-dihydrothiazol-2-yl)(p-tolyl)amino)... Thiazolone p-Tolyl Benzylidene Propanoic acid

Key Observations :

  • Heterocycle Diversity: The target compound and ’s analog share the 1,2,4-triazinone core, whereas ’s compounds use a thiazolone ring.
  • Substituent Effects : The 4-nitrophenyl group (target compound) provides stronger electron withdrawal than 3,5-dichlorophenyl () or 4-isopropylphenyl (), which may influence redox reactivity or enzyme inhibition .
  • Acidic Functionality: The propanoic acid group in the target compound and ’s derivatives improves solubility compared to acetamide-terminated analogs (e.g., ) .

Key Observations :

  • The target compound’s synthesis likely parallels ’s methods but substitutes the aldehyde with a nitro-functionalized precursor.
  • Triazinone derivatives () require brominated intermediates, introducing halogen atoms that may complicate scalability compared to nitro-group incorporation .

Physicochemical Properties

Table 3: Comparative Physicochemical Data

Compound Class logP (Predicted) Aqueous Solubility (mg/mL) Melting Point (°C) Reference
Target Compound 1.8 ~2.5 (pH 7.4) 210-215 (dec.)
3,5-Dichlorophenyl Analog () 2.3 ~1.8 (pH 7.4) 198-202
Thiazolone Derivatives () 2.0-2.5 ~1.0-3.0 (pH 7.4) 185-220

Key Observations :

  • The nitro group in the target compound reduces lipophilicity (lower logP) compared to the dichlorophenyl analog, enhancing solubility.
  • Thiazolone derivatives exhibit broader melting point ranges, possibly due to variable crystallinity from benzylidene substituents .

Bioactivity Comparison

Table 4: Preliminary Bioassay Data (IC₅₀ or MIC Values)

Compound Class Target Enzyme/Organism Activity (μM) Reference
Target Compound Tyrosine Kinase (in silico) 12.4
3,5-Dichlorophenyl Analog () E. coli MIC = 32 μg/mL
Thiazolone Derivatives () COX-2 8.7-25.1

Key Observations :

  • The target compound’s nitro group may enhance tyrosine kinase inhibition via electron-deficient aromatic interactions, outperforming halogenated analogs in computational models .
  • Thiazolone derivatives show potent COX-2 inhibition, likely due to the thiazole ring’s planar geometry accommodating the enzyme’s active site .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.